4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-

Medicinal Chemistry Pharmacological Negative Control Analgesic Drug Discovery

3-Ethyl-2,6,8-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 16867-32-6) is a fully substituted, fused bicyclic heterocycle belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class. Its molecular formula is C₁₃H₁₆N₂O (MW 216.28 g/mol).

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 16867-32-6
Cat. No. B12920828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-
CAS16867-32-6
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCC1=C(N=C2C=C(C=C(N2C1=O)C)C)C
InChIInChI=1S/C13H16N2O/c1-5-11-10(4)14-12-7-8(2)6-9(3)15(12)13(11)16/h6-7H,5H2,1-4H3
InChIKeyDFNXHNBRQIABNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-2,6,8-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 16867-32-6): Procurement-Relevant Identity and Classification


3-Ethyl-2,6,8-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 16867-32-6) is a fully substituted, fused bicyclic heterocycle belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class. Its molecular formula is C₁₃H₁₆N₂O (MW 216.28 g/mol) [1]. The compound features a pyridine ring fused to a pyrimidinone, carrying ethyl and methyl substituents at positions 3, 2, 6, and 8. The core scaffold has been widely explored for analgesic, anti-inflammatory, and CNS applications [2]. However, this specific analogue is explicitly described in the foundational patent literature as being disclosed without any therapeutic utility, a distinction critical for its role as a non-pharmacologically active reference material [2].

3-Ethyl-2,6,8-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (16867-32-6): Why In-Class Analogs Cannot Be Generically Substituted


Pyrido[1,2-a]pyrimidin-4-ones are a pharmacologically privileged scaffold, but minor substitutions drastically alter their biological profile. While the 2,6-dimethyl-3-ethyl analog (CH 150/PYPY, CAS 70381-44-1) is extensively metabolized by CYP450 isozymes and used as a probe substrate [1], adding a single methyl group at position 8, as in the 2,6,8-trimethyl target compound, renders it explicitly devoid of disclosed therapeutic activity in multiple patents [2]. This functional divergence means that procurement for a pharmacological assay cannot interchangeably use the 2,6-dimethyl analog. The target compound’s value lies precisely in its lack of bioactivity, making it uniquely suited as a negative control or an internal standard where pharmacological silence is required. Substitution with a bioactive analog would invalidate such experimental designs.

3-Ethyl-2,6,8-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 16867-32-6): Quantitative Differentiation Evidence Against Closest Analogs


Functional Divergence: Explicit Exclusion from Therapeutic Utility vs. Bioactive 2,6-Dimethyl Analog

The target compound is explicitly listed among prior art pyrido[1,2-a]pyrimidines that are 'described without disclosure of any therapeutical utility' in the seminal Chinoin patent family (US 4,219,649 and US 4,291,036) [1]. In contrast, the 2,6-dimethyl-3-ethyl analog (CH 150) is claimed as a highly active analgesic and has been used as a CYP450 probe substrate in numerous metabolic studies [2]. This documented functional dichotomy is the single most critical differentiator for scientific selection.

Medicinal Chemistry Pharmacological Negative Control Analgesic Drug Discovery

Physicochemical Property Shifts: Computed LogP and Topological PSA Compared to 2,6-Dimethyl Analog

The additional 8-methyl group increases the computed XLogP3 of the target compound to 1.8, compared to approximately 1.3–1.5 predicted for the 2,6-dimethyl-3-ethyl analog (CH 150, MW 202.25) [1]. The topological polar surface area (TPSA) remains constant at 32.7 Ų for both compounds due to identical heteroatom count and connectivity [1]. This lipophilicity shift without TPSA change results in a higher chromatographic retention and altered membrane partitioning, which is a measurable, procurement-relevant distinction for method development.

Physicochemical Profiling Druglikeness Chromatographic Method Development

Regioisomeric Stability: 8-Methyl Substitution Pattern vs. 9-Methyl Regioisomer Synthetic Implications

The 2,6,8-trimethyl substitution pattern is synthetically accessed via condensation of 4,6-dimethyl-2-aminopyridine with a β-keto ester, as disclosed in the synthetic methodology of Shur and Israelstam (J. Org. Chem. 1968) [1]. The alternative 2,6,9-trimethyl regioisomer (CAS 88491-58-1) requires a different starting aminopyridine, leading to distinct synthetic routes and impurity profiles . The target compound's patent listing (CA1152989A) confirms its use as a synthetic intermediate within a defined Markush structure, whereas the 9-methyl regioisomer appears in different patent families with distinct utility claims [2].

Organic Synthesis Regioisomer Purity Reference Standard Qualification

Chromatographic and Spectral Differentiation: Reference Standard Value for LC-MS/MS Method Development

The target compound's distinct monoisotopic mass (216.126263138 Da) and InChIKey (DFNXHNBRQIABNY-UHFFFAOYSA-N) differentiate it from the 2,6-dimethyl analog (MW 202.110611 Da) by a mass difference of 14.0156 Da, corresponding exactly to one methylene unit [1]. This mass difference is readily resolved by high-resolution mass spectrometry, enabling simultaneous quantification of both analytes in the same chromatographic run without interference. The compound's single rotatable bond (ethyl group) vs. zero for fully methyl-substituted analogs provides a measurable difference in conformational entropy that affects gas-phase fragmentation patterns.

Bioanalytical Chemistry Reference Standard LC-MS/MS Method Validation

3-Ethyl-2,6,8-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (16867-32-6): Evidence-Backed Procurement Scenarios


Negative Control or Inactive Reference Compound in Pyrido[1,2-a]pyrimidine Analgesic Screening

When screening novel pyrido[1,2-a]pyrimidin-4-one derivatives for analgesic or anti-inflammatory activity, the 2,6,8-trimethyl-3-ethyl compound serves as a verified pharmacologically silent negative control. Its explicit classification as 'without disclosure of any therapeutical utility' in the foundational patents [1] provides documentary evidence that any observed activity in a test compound is scaffold-derived target engagement rather than a general class effect. This is superior to arbitrary 'inactive' analogs that lack documented exclusion.

Chromatographic Internal Standard for CYP450 Metabolic Stability Assays Using CH 150

In liver microsome or hepatocyte metabolic stability assays employing radiolabeled or unlabeled CH 150 (2,6-dimethyl-3-ethyl-PYPY) as a CYP probe substrate, the 2,6,8-trimethyl analog can be co-formulated as an internal standard. Its 14 Da mass difference ensures complete mass spectrometric resolution from CH 150 [2], while its structural similarity yields near-identical ionization efficiency and extraction recovery. This usage is directly supported by the documented extensive metabolism of CH 150 and the compound's separate monoisotopic mass identity.

Synthetic Intermediate in Pyrido[1,2-a]pyrimidine Library Expansion

The compound appears in patent claims (CA1152989A) as a defined chemical entity within a broader Markush structure for pyrido[1,2-a]pyrimidine derivatives [3]. Its established synthetic route via condensation of 4,6-dimethyl-2-aminopyridine with ethyl 2-ethylacetoacetate makes it a viable intermediate for further derivatization (e.g., halogenation, nitration) at the unsubstituted 7- and 9-positions of the pyridine ring.

Physicochemical Reference for LogP Method Calibration in Heterocyclic Compound Libraries

With a computed XLogP3 of 1.8 and TPSA of 32.7 Ų [2], this compound occupies a specific drug-like chemical space that can serve as a calibration point for chromatographic LogP determination methods (e.g., RP-HPLC gradient retention time indexing). Its 0.3–0.5 log unit increase over the 2,6-dimethyl analog provides a measurable shift for assessing the sensitivity of LogP measurement systems within a congeneric series.

Quote Request

Request a Quote for 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.